10BenrichedTriethylammoniumdodecaborate
Description
10B-enriched triethylammonium dodecaborate is a boron cluster compound comprising a closo-dodecaborate anion ([B12H12]<sup>2−</sup>) paired with a triethylammonium cation. The enrichment with boron-10 (<sup>10</sup>B) enhances its utility in boron neutron capture therapy (BNCT), a targeted cancer treatment where <sup>10</sup>B absorbs thermal neutrons, releasing cytotoxic particles . The dodecaborate cluster’s icosahedral geometry and high boron content (~75 wt%) make it ideal for BNCT, while the triethylammonium cation improves solubility in organic solvents and intermediates during synthesis .
Properties
CAS No. |
147044-70-0 |
|---|---|
Molecular Formula |
C9H8BrFO2 |
Synonyms |
10BenrichedTriethylammoniumdodecaborate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Chaotropic Effect: Non-halogenated dodecaborates bind cyclodextrins via chaotropy, but halogenation amplifies this effect, enabling applications in drug delivery and templating .
Functionalization Potential: Pd-catalyzed reactions allow modular derivatization of dodecaborates, including triethylammonium variants, for tailored bioactivity .
Preparation Methods
Synthesis via Sodium Borohydride and Iodine in Diglyme
The most widely documented method for synthesizing closo-dodecaborate derivatives begins with sodium borohydride (NaBH<sub>4</sub>) and iodine (I<sub>2</sub>) in diglyme solvent (Figure 1) . This route proceeds through triborane intermediates (B<sub>3</sub>H<sub>8</sub><sup>−</sup>), which disproportionate under reflux to form the [B<sub>12</sub>H<sub>12</sub>]<sup>2−</sup> dianion.
Procedure :
-
Triborane Formation : NaBH<sub>4</sub> and I<sub>2</sub> are combined in anhydrous diglyme under argon at 180°C. Iodine acts as an oxidizing agent, converting borohydride into triborane species .
-
Disproportionation : Heating the mixture to reflux induces triborane disproportionation, yielding Na<sub>2</sub>B<sub>12</sub>H<sub>12</sub> and hydrogen gas.
-
Cation Exchange : The sodium salt is treated with triethylammonium chloride (Et<sub>3</sub>NHCl) in aqueous or polar aprotic solvents, replacing Na<sup>+</sup> with Et<sub>3</sub>NH<sup>+</sup> to form the final product .
Key Considerations :
-
Inert Atmosphere : The reaction requires rigorous exclusion of moisture and oxygen to prevent borane decomposition .
-
Boron-10 Enrichment : Using <sup>10</sup>B-enriched NaBH<sub>4</sub> ensures isotopic enrichment in the final product, critical for neutron capture applications .
Hydroxylamine-O-Sulfonic Acid Method
Hydroxylamine-O-sulfonic acid (HOSA) serves as an alternative oxidizing agent for dodecaborate synthesis, particularly in aqueous systems . This method avoids high-temperature conditions, making it suitable for lab-scale production.
Procedure :
-
Oxidation of Borohydride : NaBH<sub>4</sub> reacts with HOSA in water, generating [B<sub>12</sub>H<sub>12</sub>]<sup>2−</sup> via intermediate borane clusters.
-
Acidification : The solution is acidified to precipitate the dodecaborate acid (H<sub>2</sub>B<sub>12</sub>H<sub>12</sub>), which is then neutralized with triethylamine to form the triethylammonium salt .
Advantages :
-
Mild Conditions : Reactions proceed at room temperature, reducing energy requirements .
-
Scalability : Aqueous systems simplify large-scale processing compared to diglyme-based methods .
Halogenation and Metathesis Route
Functionalization of preformed dodecaborate clusters offers a modular pathway to triethylammonium derivatives. Source describes halogenation of [B<sub>12</sub>H<sub>12</sub>]<sup>2−</sup> followed by cation exchange (Figure 2) .
Procedure :
-
Halogenation : [B<sub>12</sub>H<sub>12</sub>]<sup>2−</sup> is treated with elemental chlorine, bromine, or iodine to form perhalogenated clusters ([B<sub>12</sub>X<sub>12</sub>]<sup>2−</sup>, X = Cl, Br, I) .
-
Nucleophilic Substitution : Halogenated clusters react with triethylamine in polar solvents, replacing halides with Et<sub>3</sub>NH<sup>+</sup> cations .
Isotopic Enrichment :
-
Precursor Selection : Using <sup>10</sup>B-enriched Na<sub>2</sub>B<sub>12</sub>H<sub>12</sub> ensures isotopic purity in the final product.
Boron-10 Enrichment Techniques
Incorporating <sup>10</sup>B into the dodecaborate framework is essential for neutron capture therapy. Two primary strategies are employed:
-
Isotopically Enriched Starting Materials :
-
Post-Synthesis Isotope Exchange :
Comparative Analysis of Methods
| Method | Conditions | Yield | Isotopic Purity | Scalability |
|---|---|---|---|---|
| NaBH<sub>4</sub>/I<sub>2</sub> | High-temperature, inert | Moderate | High (≥95%) | Industrial |
| HOSA Oxidation | Aqueous, room temp. | Low | Moderate (~90%) | Lab-scale |
| Halogenation/Metathesis | Halogen-rich, polar solvents | High | High (≥95%) | Pilot-scale |
Q & A
Basic: What are the standard synthetic protocols for preparing 10B-enriched triethylammonium dodecaborate, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves reacting decahydrodecaborate precursors with triethylamine in anhydrous tetrahydrofuran (THF) under inert conditions. For example, triethylamine is added to a carborane derivative in THF, followed by filtration to remove ammonium salts . Intermediate purity is ensured via column chromatography and recrystallization. Characterization includes ¹¹B NMR to confirm boron cluster integrity and ESI-MS for molecular weight verification . Isotopic enrichment (10B) is validated using isotopic ratio mass spectrometry (IRMS) .
Basic: How is the purity and isotopic enrichment of 10B-enriched triethylammonium dodecaborate quantified?
Methodological Answer:
Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, while ¹H/¹¹B NMR identifies functional groups and boron environments. Isotopic enrichment is quantified using neutron activation analysis (NAA) or secondary ion mass spectrometry (SIMS) , which distinguishes 10B from 11B at ppm-level sensitivity .
Advanced: How can reaction conditions be optimized to improve yield and isotopic retention during synthesis?
Methodological Answer:
Optimization involves:
- Solvent selection : THF or dichloromethane minimizes side reactions.
- Temperature control : Reactions at 0–5°C reduce thermal degradation of boron clusters.
- Stoichiometric ratios : A 1.2:1 molar excess of triethylamine ensures complete salt formation .
- Isotopic retention : Use of deuterated solvents (e.g., CD2Cl2) prevents proton exchange, preserving 10B enrichment .
Advanced: How are discrepancies resolved between spectroscopic data (e.g., NMR shifts) and computational predictions for this compound?
Methodological Answer:
Discrepancies arise from solvent effects or dynamic processes (e.g., boron cluster fluxionality). Strategies include:
- Variable-temperature NMR : Resolves overlapping signals caused by conformational changes.
- DFT calculations : Compare experimental ¹¹B NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G**) .
- X-ray crystallography : Validates static structural features, such as B-B bond lengths .
Advanced: What computational methods are recommended for modeling the electronic structure of 10B-enriched dodecaborate salts?
Methodological Answer:
- Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals. Basis sets like 6-31G** are suitable for boron clusters.
- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water or acetonitrile).
- Natural Bond Orbital (NBO) Analysis : Explains hyperconjugation in the triethylammonium counterion .
Basic: What analytical techniques are critical for confirming the integrity of the dodecaborate anion?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identifies B-H stretching vibrations (~2500 cm⁻¹).
- Raman Spectroscopy : Detects symmetric B-B vibrations (~600–800 cm⁻¹).
- Single-crystal X-ray diffraction : Resolves the closo-dodecaborate geometry (e.g., B12 icosahedron) .
Advanced: How do researchers design experiments to probe the thermal stability of 10B-enriched triethylammonium dodecaborate?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 25–500°C at 10°C/min).
- Differential Scanning Calorimetry (DSC) : Identifies exothermic decomposition events.
- Factorial Design : Varies heating rate, atmosphere (N2 vs. air), and sample form (powder vs. crystalline) to isolate degradation pathways .
Basic: What safety protocols are essential when handling 10B-enriched triethylammonium dodecaborate?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact.
- Storage : Keep in airtight containers under argon to prevent hydrolysis.
- Spill Management : Neutralize with ethanol and adsorb using vermiculite .
Advanced: How can isotopic enrichment (10B) be leveraged in neutron capture therapy (NCT) research?
Methodological Answer:
- Neutron Irradiation Studies : Measure 10B(n,α)7Li reaction cross-sections using neutron beams (e.g., at nuclear reactors).
- Biodistribution Assays : Track 10B uptake in cell lines via inductively coupled plasma mass spectrometry (ICP-MS) .
- Dosimetry : Calculate absorbed doses using Monte Carlo simulations (e.g., Geant4 toolkit) .
Advanced: What strategies mitigate batch-to-batch variability in 10B-enriched dodecaborate synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like pH, stirring rate, and cooling profiles.
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., reactant concentration, solvent volume) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
